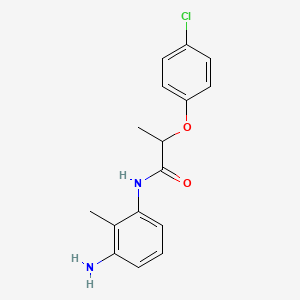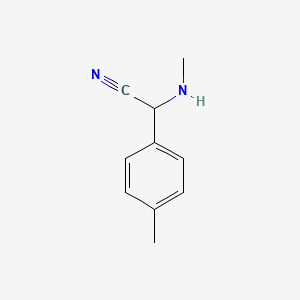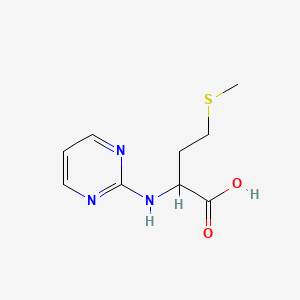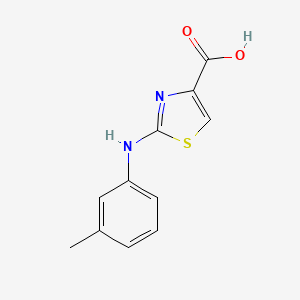![molecular formula C10H11N5S B1390969 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea CAS No. 1189749-60-7](/img/structure/B1390969.png)
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
Descripción general
Descripción
“N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea” is a chemical compound . It is an off-white solid with a yield of 96% .
Synthesis Analysis
The compound has been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Molecular Structure Analysis
The molecular structure of the compound was established by NMR and MS analysis . The compound has a monoclinic structure with a Schläfli symbol of (4·6 2) 2 (4 2 ·6 10 ·8 3) topology .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The compound has a melting point of 60–62 °C . Its molecular weight is 233.3 . The compound is stable at a storage temperature of 28 C .Aplicaciones Científicas De Investigación
Anti-Myxovirus Activity
N,N′-Disubstituted thioureas, a category which includes compounds similar to N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea, have been evaluated for their activity against myxoviruses. Specific compounds in this group have demonstrated activity against respiratory syncytial virus and influenza A (Todoulou et al., 1994).
Antibacterial and Antifungal Potential
Certain N-substituted-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl)phenyl]thioureas, which are structurally related to N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea, were synthesized and assessed for antibacterial and antifungal activities. However, these specific derivatives did not exhibit significant antibacterial or antifungal activity (Küçükgüzel et al., 1995).
Antimycobacterial Properties
A series of N-alkyl/aryl-N'-[4-(4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione-5-yl)phenyl]thioureas demonstrated antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum, with some compounds exhibiting significant inhibitory effects (Küçükgüzel et al., 2001).
Anti-Inflammatory Activity
Related compounds, including 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives, have been synthesized and evaluated for their anti-inflammatory activity. Some of these derivatives showed promising anti-inflammatory properties (Cherala et al., 2012).
Molecular Descriptors and Antimicrobial Activity
Statistical and chemometric analysis of thiourea derivatives containing the 3-amino-1,2,4-triazole moiety, which is structurally similar to the compound of interest, revealed relationships between molecular descriptors and antimicrobial activity against various strains of Staphylococcus aureus (Filipowska et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to exhibit a wide range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various biological effects.
Biochemical Pathways
It has been reported that similar 1,2,4-triazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The compound’s molecular weight (2333 g/mol) and its solubility could potentially influence its bioavailability .
Result of Action
In vitro cytotoxic evaluation of similar 1,2,4-triazole compounds indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-10(16)14-9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7H,5H2,(H3,11,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQKDIYZPCXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233090 | |
| Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea | |
CAS RN |
1189749-60-7 | |
| Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)






![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)



